molecular formula C13H11F3N2O5 B12899786 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid

Cat. No.: B12899786
M. Wt: 332.23 g/mol
InChI Key: LZDDOSKKFBLVRW-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid is a complex organic compound with the molecular formula C13H8F3N2O5. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid typically involves the reaction of 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid exhibits unique properties due to the presence of the trifluoromethoxy group, which enhances its stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H11F3N2O5

Molecular Weight

332.23 g/mol

IUPAC Name

5-methyl-4-[[4-(trifluoromethoxy)phenyl]carbamoyl]-2H-1,3-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H11F3N2O5/c1-7-10(18(6-22-7)12(20)21)11(19)17-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,17,19)(H,20,21)

InChI Key

LZDDOSKKFBLVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(CO1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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